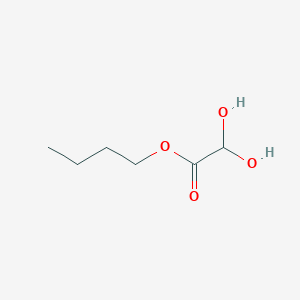

Butyl dihydroxyacetate

Description

Contextualization of Dihydroxyacetic Acid Derivatives in Bio-based Chemical Feedstocks

Dihydroxyacetic acid, also known as glyoxylic acid, and its derivatives are significant C2 platform chemicals in the push towards sustainable, bio-based chemical manufacturing. atamanchemicals.com These compounds are part of the broader strategy of biorefining, where renewable biomass is converted into valuable chemicals and fuels. A key precursor is dihydroxyacetone (DHA), a simple carbohydrate that can be produced through the fermentation of glycerol (B35011), a major byproduct of the biodiesel industry. mdpi.com This positions DHA and its derivatives as important bio-based synthons. mdpi.com

The glyoxylate (B1226380) cycle, a metabolic pathway in plants and microorganisms, utilizes glyoxylate to convert fatty acids into carbohydrates, highlighting nature's use of these C2 building blocks. atamanchemicals.com In industrial applications, feedstocks like lignocellulosic biomass can be processed to yield foundational chemicals such as acetic acid and furfural, demonstrating the potential to replace petrochemicals with renewables. mdpi.com Similarly, diols derived from sugars, like isosorbide, are being used to synthesize high-performance bio-based polyesters, further underscoring the shift towards green chemistry. researchgate.netsemanticscholar.org

Significance of Ester Linkages in Functional Organic Molecules

The ester linkage (R-COO-R') is a fundamental covalent bond in organic chemistry, crucial to the structure and function of a vast array of molecules. oregonsaves.govnumberanalytics.com This functional group is formed through a condensation reaction, known as esterification, between a carboxylic acid and an alcohol. allen.in Ester linkages are central to the composition of many lipids, including triglycerides (fats and oils) and waxes, where they connect fatty acid chains to glycerol or other long-chain alcohols. oregonsaves.govfiveable.me

In the realm of synthetic materials, ester bonds are the defining feature of polyesters, a major class of polymers used in textiles, packaging, and more. allen.in The chemical properties of the ester group, including its polarity and susceptibility to hydrolysis (the reverse of esterification), significantly influence the physical characteristics of the molecule it is part of, such as melting point, volatility, and solubility. allen.inpcc.eu The ability to form and break these bonds is essential for processes ranging from the metabolic breakdown of fats by enzymes to the synthesis of pharmaceuticals and fragrances. oregonsaves.govnumberanalytics.com

Theoretical Framework for the Reactivity of Polyhydroxylated Esters

A primary consideration is the differential reactivity of the hydroxyl groups themselves. For instance, primary and secondary hydroxyls can exhibit different reactivities in polymerization and esterification reactions. frontiersin.org Furthermore, the presence of vicinal diols (hydroxyl groups on adjacent carbons) can lead to specific reactions, such as oxidative cleavage, which can break carbon-carbon bonds and create new functional groups. frontiersin.org This process can lead to branching and a denser network of bonds in polymeric systems. frontiersin.org

Another key reaction pathway for polyhydroxy esters is transesterification, where an existing ester bond is exchanged. acs.org In the context of polymer synthesis, this can lead to gelation and the formation of cross-linked networks, significantly altering the material's properties. acs.org The presence of hydroxyl groups also means that side reactions must be considered during synthesis, as they can compete with the desired esterification process. google.com

Table 2: Summary of Research Findings on Polyhydroxylated Ester Reactivity

| Finding | Significance | Source(s) |

|---|---|---|

| Differential Reactivity | Primary and secondary hydroxyl groups show different participation rates in polycondensation reactions, affecting the final polymer structure. | frontiersin.org |

| Oxidative Cleavage | The diol moiety can undergo oxidative cleavage, creating additional carboxylic acid groups that can then form new ester linkages, leading to branching. | frontiersin.org |

| Transesterification | The hydroxyl group can react with an existing ester, leading to transesterification. This is a key mechanism for gelation and network formation in polyhydroxy ester systems. | acs.org |

| Preservation of Hydroxyls | Under certain esterification conditions, hydroxyl groups on the alkyl chain can remain unreacted, yielding a functionalized polyester. | google.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

butyl 2,2-dihydroxyacetate |

InChI |

InChI=1S/C6H12O4/c1-2-3-4-10-6(9)5(7)8/h5,7-8H,2-4H2,1H3 |

InChI Key |

UUQQVORIGBBIBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Dihydroxyacetate and Analogous Dihydroxy Esters

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol. For butyl dihydroxyacetate, this would entail the reaction of dihydroxyacetic acid with butanol.

Acid-Catalyzed Condensation of Dihydroxyacetic Acid and Butanol

The Fischer esterification is a classic and widely used method for synthesizing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. libretexts.orgmasterorganicchemistry.com This method is particularly well-suited for the synthesis of simple alkyl esters like methyl, ethyl, propyl, and butyl esters, where the alcohol can be used in large excess to drive the reversible reaction towards the product. libretexts.org For the synthesis of butyl dihydroxyacetate, dihydroxyacetic acid would be reacted with butanol in the presence of a strong acid catalyst.

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). libretexts.org More environmentally friendly solid acid catalysts, such as ion-exchange resins (e.g., Dowex 50) and zeolites (e.g., HZSM5), have also been employed for the synthesis of butyl esters like n-butyl acetate (B1210297). scispace.com Brønsted acidic ionic liquids have also shown high catalytic activity for the esterification of acetic acid with n-butanol under mild conditions. rsc.org

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the final ester product. masterorganicchemistry.com

Table 1: Comparison of Catalysts for the Synthesis of n-Butyl Acetate

| Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Dowex 50 | 70-90 | 1:1 to 2:1 | Not specified | High conversion | scispace.com |

| Brønsted Acidic Ionic Liquid | 30 | Not specified | Not specified | 95.5% conversion | researchgate.net |

| Sulfuric Acid | Not specified | Excess alcohol | Not specified | Equilibrium-limited | libretexts.org |

While these conditions are for the synthesis of n-butyl acetate, they provide a starting point for the optimization of butyl dihydroxyacetate synthesis. The presence of two hydroxyl groups in dihydroxyacetic acid might require careful control of reaction conditions to avoid side reactions.

Enzymatic Synthesis Utilizing Lipases

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis for the production of esters. Lipases are widely used biocatalysts for esterification reactions due to their ability to function in non-aqueous media and their high substrate specificity. scielo.br

The lipase-catalyzed synthesis of butyl dihydroxyacetate would involve the reaction of dihydroxyacetic acid and butanol in the presence of a suitable lipase (B570770). For instance, the synthesis of butyl lactate, another α-hydroxy ester, has been successfully achieved using lipase-catalyzed esterification of lactic acid with butanol. nih.gov Similarly, butyl dihydrocaffeate has been synthesized with a yield of approximately 67% after 72 hours using lipase B from Candida antarctica (CALB). mdpi.com

The choice of lipase is crucial for achieving high yields and selectivity. Different lipases exhibit varying activities and specificities depending on the substrates. For the synthesis of butyl esters, lipases from various microbial sources have been investigated. For example, a lipase from Streptomyces gobitricini has been used for the synthesis of butyl acetate. frontiersin.org In the synthesis of glyceride esters, commercial immobilized lipases such as Lipozyme IM20, Novozym 435, Lipozyme RM IM, and Lipozyme TL IM have been compared, with Lipozyme IM20 showing the highest molar conversion of over 94%. scielo.br

Screening of different lipases, including those from Candida antarctica, Rhizopus oryzae, and Pseudomonas fluorescens, would be a necessary first step to identify the most efficient biocatalyst for the synthesis of butyl dihydroxyacetate. mdpi.commdpi.com Optimization of the enzyme concentration is also a critical parameter, as a higher concentration of the biocatalyst generally leads to an increased ester conversion due to the greater availability of active sites. nih.gov

Table 2: Examples of Lipases Used in Ester Synthesis

| Lipase Source | Substrates | Product | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B | Dihydrocaffeic acid, 1-butanol | Butyl dihydrocaffeate | ~67% yield after 72h | mdpi.com |

| Rhizopus oryzae | Oleic acid, butanol | Butyl oleate | 87% yield within 10h | ut.ac.ir |

| Streptomyces gobitricini | Oleic acid, ethanol | Ethyl oleate | 31% yield | frontiersin.org |

| Marinobacter litoralis | Palm oil fatty acids, butanol | Butyl esters | 69.1% conversion | nih.gov |

Water activity (a_w) is a critical parameter in lipase-catalyzed esterification in organic solvents. It significantly affects the enzyme's activity, stability, and the reaction equilibrium. nih.gov For ester synthesis, the water produced during the reaction needs to be controlled to prevent the reverse reaction (hydrolysis). researchgate.net

The optimal water activity varies for different lipases. For example, lipase from Rhizopus arrhizus shows maximum initial reaction rate and high yield at a water activity of 0.33. nih.gov In contrast, Pseudomonas lipase benefits from starting at a higher water activity for optimal rate and then shifting to a lower water activity to achieve a high yield. nih.gov Generally, low water activities (a_w < 0.2) are reported to be most suitable for the production of sugar esters. researchgate.net The initial rate of fructose (B13574) palmitate synthesis catalyzed by Candida antarctica lipase B decreases as the initial water activity of the medium increases. mdpi.com

Therefore, controlling the water activity, for instance by using molecular sieves, saturated salt solutions, or pervaporation, is essential for maximizing the yield of butyl dihydroxyacetate in an enzymatic system. jmb.or.kr

Dehydrative Esterification with Coupling Reagents

Coupling reagents are often used to facilitate the formation of ester bonds under mild conditions, particularly for sensitive substrates. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Various coupling reagents have been developed for esterification. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is a well-known system for synthesizing esters, including t-butyl esters. commonorganicchemistry.com Other uronium-based coupling agents like TBTU, TATU, and COMU can also be used to prepare esters from carboxylic acids and alcohols in good yields at room temperature. organic-chemistry.org A more recent development is the use of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a rapid and mild coupling reagent for esterification, with reactions often completing within a minute. nih.govacs.org Triphenylphosphine dihalides (Ph₃PBr₂ and Ph₃PI₂) in the presence of DMAP have also been shown to be effective for the synthesis of n-butyl esters from various carboxylic acids. researchgate.net

Table 3: Coupling Reagents for Esterification

| Coupling Reagent | Co-reagent/Base | Key Features | Reference |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | DMAP | Good for acid-sensitive substrates | commonorganicchemistry.com |

| TBTU, TATU, COMU | Organic bases | Good yields at room temperature | organic-chemistry.org |

| NDTP | DIEA or DABCO | Very rapid reaction (1 min) | nih.govacs.org |

| Ph₃PBr₂, Ph₃PI₂ | DMAP | Good to excellent yields | researchgate.net |

Indirect Synthetic Routes

Indirect routes to butyl dihydroxyacetate may involve the modification of a precursor molecule that already contains the desired ester functionality.

One potential indirect route is the bis-hydroxylation of a corresponding unsaturated ester, such as butyl 2-butenoate. However, a more common approach for preparing α,β-dihydroxy esters is the reduction of a corresponding α-keto-β-hydroxy ester or a β-keto-α-hydroxy ester. dtic.mil For instance, enzymatic reduction of β,δ-diketo esters has been used to synthesize β,δ-dihydroxy esters with high stereoselectivity. nih.gov Another approach could be the reduction of an appropriate keto ester precursor. For example, keto alcohol 4 was reduced to trans-1,2-dihydroxy-1,2-dihydroacronycine (3) using NaBH₄, which was then acylated to form the diester. mdpi.comresearchgate.net

Another indirect method could involve the transesterification of a different ester of dihydroxyacetic acid, such as methyl dihydroxyacetate, with butanol. Lipase-catalyzed transesterification is a well-established method. For example, butyl butyrate (B1204436) has been synthesized via alcoholysis between ethyl butanoate and butanol catalyzed by an immobilized lipase. nih.govucp.pt This approach avoids the direct use of the potentially sensitive dihydroxyacetic acid.

A patent describes the production of 9,10-dihydroxyanthracene carboxylic acid esters through the catalytic oxidation of anthracene (B1667546) followed by esterification of the resulting liquid residue. google.com This suggests that oxidation of a suitable precursor followed by esterification could be a viable indirect route.

From Protected Dihydroxyacetic Acid Precursors

A common and effective strategy for synthesizing butyl dihydroxyacetate involves the esterification of dihydroxyacetic acid with butanol. However, due to the reactive nature of the hydroxyl groups in dihydroxyacetic acid, a protection-esterification-deprotection sequence is typically employed to prevent unwanted side reactions.

The initial step involves the protection of the two hydroxyl groups on the dihydroxyacetic acid molecule. This is crucial for directing the reaction toward the desired ester formation at the carboxylic acid site. A variety of protecting groups can be utilized, with acetonides being a frequent choice for vicinal diols. For instance, dihydroxyacetic acid can be reacted with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis to form a protected cyclic ketal, specifically 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

Once the hydroxyl groups are masked, the protected acid undergoes esterification with butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by removing the water formed during the reaction. The product of this step is the protected butyl ester.

The final step is the deprotection of the hydroxyl groups. The acetonide group is acid-labile and can be removed under mild aqueous acidic conditions to yield the final product, butyl dihydroxyacetate. This strategic use of protecting groups is a versatile method applicable to the synthesis of various chiral dihydroxy esters from precursors like (S)-malic acid, where diol moieties are protected as acetonide derivatives during synthesis. google.comtandfonline.com Similarly, complex natural product synthesis often involves the protection of diol functionalities to allow for selective reactions elsewhere in the molecule. mdpi.com

A general synthetic scheme is presented below:

Protection: Dihydroxyacetic Acid + Protecting Agent → Protected Dihydroxyacetic Acid

Esterification: Protected Dihydroxyacetic Acid + Butanol → Protected Butyl Dihydroxyacetate

Deprotection: Protected Butyl Dihydroxyacetate → Butyl Dihydroxyacetate

Transesterification Reactions from Simpler Esters

Transesterification is an equilibrium-driven process that involves converting one ester into another by reaction with an alcohol. masterorganicchemistry.com For the synthesis of butyl dihydroxyacetate, this would typically involve the reaction of a simpler ester, such as methyl dihydroxyacetate, with an excess of butanol.

The reaction can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium butoxide). masterorganicchemistry.com The use of butanol as both the reactant and the solvent helps to shift the equilibrium towards the formation of the desired butyl ester. masterorganicchemistry.com Because butanol is significantly less polar than methanol (B129727) or ethanol, it is completely miscible with many oils and esters, which can result in a monophasic reaction system that enhances reaction rates. researchgate.netkataliz.org.ua

Enzymatic catalysis, particularly using lipases, offers a milder and more selective alternative. epa.gov Immobilized lipases can effectively catalyze the transesterification under gentle conditions, minimizing the formation of byproducts and simplifying catalyst removal. epa.gov

| Catalyst Type | Examples | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Catalysis | H₂SO₄, p-TsOH | Excess butanol, elevated temperature | Low cost, effective | Harsh conditions, potential for side reactions |

| Base Catalysis | NaOCH₃, KOH | Excess butanol, often milder temperatures than acid catalysis | High reaction rates kataliz.org.ua | Sensitive to water and free acids |

| Enzymatic | Immobilized Lipase | Mild temperatures, neutral pH | High selectivity, minimal byproducts, green process epa.gov | Higher catalyst cost, slower reaction rates |

Carbonylation Reactions of Butanol and Dihydroxylated Compounds

Carbonylation reactions introduce a carbonyl group (C=O) into a substrate using carbon monoxide (CO), often catalyzed by transition metals. To synthesize butyl dihydroxyacetate, one could envision a process involving the carbonylation of a dihydroxylated precursor in the presence of butanol.

A plausible route is the palladium-catalyzed carbonylation of a suitable substrate. For instance, building on established methods, an iodo- or bromo-substituted dihydroxy precursor could be reacted with carbon monoxide and butanol. google.com Palladium catalysts, often complexed with phosphine (B1218219) ligands, are highly effective for such transformations. thieme-connect.com The reaction mechanism generally involves the oxidative addition of the halide to the Pd(0) catalyst, followed by CO insertion and subsequent nucleophilic attack by butanol to release the ester product and regenerate the catalyst. unipr.it

The reaction conditions, such as CO pressure, temperature, and choice of ligand and base, are critical for achieving high yields and selectivity. google.comthieme-connect.com For example, palladium-catalyzed carbonylation of tert-butanol (B103910) has been shown to produce linear esters with high efficiency using specific phosphine ligands. researchgate.net

| Catalyst System | Substrate Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium / Phosphine Ligand | Aromatic or Alkyl Halide | Substrate, Butanol, CO, Base | Effective for creating esters from halides. thieme-connect.com | thieme-connect.com |

| Palladium(II) Acetate / Copper(II) Acetate | Aryl Iodide | Substrate, Butanol, O₂, Base (DBU) | Synergistic Cu/Pd system where alcohol can act as a carbonyl source. sciengine.com | sciengine.com |

| Rhodium / TPP | Alcohols (e.g., 1-butanol) | Alcohol, CO₂, H₂ | Tandem reaction involving a Monsanto-type carbonylation. rsc.org | rsc.org |

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for ester synthesis. These approaches aim to reduce energy consumption, minimize waste, and use environmentally benign materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wiley.commdpi.com The application of microwave irradiation to the esterification process for producing butyl dihydroxyacetate can lead to significant enhancements. Compared to conventional heating, microwave heating often results in dramatically reduced reaction times, higher yields, and improved product selectivity. wiley.com

For the synthesis of a related compound, isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, the use of microwaves reduced the reaction time and increased the yield compared to traditional methods. wiley.com The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Benefit of Microwave |

|---|---|---|---|

| Reaction Time | Hours | Minutes mdpi.comorganic-chemistry.org | Significant rate acceleration wiley.com |

| Energy Consumption | Higher | Lower | Improved energy efficiency |

| Product Yield | Often lower | Often higher wiley.com | Increased process efficiency |

| Byproduct Formation | Can be significant | Often reduced wiley.com | Higher product purity |

Flow Chemistry Techniques for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and ease of scalability. mdpi.comresearchgate.net

A continuous flow system for the synthesis of butyl dihydroxyacetate could involve pumping the starting materials (e.g., dihydroxyacetic acid and butanol) with a catalyst through a heated tube or microreactor. This setup can significantly improve reaction efficiency and yield. For example, the continuous flow synthesis of other esters using biocatalysts has demonstrated increased conversion rates and productivity compared to batch reactors. mdpi.comrsc.org The ability to integrate multiple reaction and purification steps into a single, automated sequence (telescoped synthesis) further enhances the efficiency of this approach. acs.org

Key Advantages of Flow Chemistry for Ester Synthesis:

Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.

Improved Efficiency: Shortened reaction times and higher yields are often achieved. mdpi.com

High Productivity: Continuous operation allows for the production of large quantities from a small reactor footprint. researchgate.net

Automation: Processes can be easily automated for consistent and reliable production.

Utilization of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a liquid with a melting point significantly lower than that of its individual components. mdpi.com Composed of natural and bio-based materials, DESs are considered green and sustainable alternatives to conventional volatile organic solvents. frontiersin.org

In the synthesis of butyl dihydroxyacetate, a DES could serve multiple roles: as the reaction solvent, and in some cases, as the catalyst itself. rsc.org The use of DESs can enhance the solubility of reactants and the stability of biocatalysts like lipases. mdpi.com They are non-toxic, biodegradable, and can often be recycled, aligning perfectly with green chemistry principles. frontiersin.org For example, a DES composed of choline (B1196258) chloride and urea (B33335) is a common medium for biocatalytic reactions. researchgate.netacs.org

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application in Esterification |

|---|---|---|---|

| Choline Chloride (ChCl) | Urea | 1:2 | Common medium for lipase-catalyzed ester synthesis. researchgate.netacs.org |

| Choline Chloride (ChCl) | Carbohydrates (e.g., Glucose) | Varies | Used as a reactive DES where the sugar can be a reactant. mdpi.com |

| Betaine | Carboxylic Acids | Varies | Forms DES with various natural acids. mdpi.com |

| (-)-Menthol | Decanoic Acid | Varies | Example of a hydrophobic DES used for sugar ester production. acs.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Butyl Dihydroxyacetate

Hydrolysis Pathways of the Ester Linkage

The ester group in butyl dihydroxyacetate is susceptible to hydrolysis under both acidic and basic conditions, proceeding through distinct mechanisms.

The acid-catalyzed hydrolysis of esters, such as butyl dihydroxyacetate, is a reversible process that is essentially the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The reaction is driven to completion by using a large excess of water. chemistrysteps.com The generally accepted mechanism for the acid-catalyzed hydrolysis of most esters, including primary esters like butyl acetate (B1210297), is the A-AC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

The mechanism involves the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a strong mineral acid like H₂SO₄ or HCl. This protonation increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by water: A water molecule then acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of butanol.

Deprotonation: The protonated carboxylic acid is then deprotonated by water to yield the final carboxylic acid product, dihydroxyacetic acid, and regenerate the acid catalyst.

The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst. Steric hindrance around the ester group can significantly affect the rate of hydrolysis. ucoz.com

The following is a representative data table illustrating the effect of acid concentration on the rate constant for the hydrolysis of a similar ester, butyl acetate.

| [H₂SO₄] (mol/L) | Rate Constant (k) x 10⁻⁴ (s⁻¹) |

| 0.1 | 1.2 |

| 0.2 | 2.5 |

| 0.5 | 6.3 |

| 1.0 | 12.8 |

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction for esters. ucoz.comjk-sci.com This process involves the use of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org The generally accepted mechanism for the base-catalyzed hydrolysis of esters is the B-AC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

The mechanism proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate. jk-sci.com

Elimination of the leaving group: The tetrahedral intermediate collapses, and the alkoxide ion (butoxide in this case) is eliminated.

Acid-base reaction: The butoxide ion is a strong base and deprotonates the newly formed carboxylic acid (dihydroxyacetic acid) to form a carboxylate salt and butanol. This final, irreversible acid-base step drives the reaction to completion. chemistrysteps.com

The rate of saponification is typically second-order, being first-order in both the ester and the hydroxide ion concentration. The rate of reaction is influenced by the structure of the ester and the reaction temperature.

The following is a representative data table showing the second-order rate constants for the saponification of ethyl acetate at different temperatures.

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 25 | 0.11 |

| 35 | 0.23 |

| 45 | 0.45 |

| 55 | 0.85 |

Reactions Involving the Vicinal Dihydroxyl Functionality

The adjacent hydroxyl groups in butyl dihydroxyacetate provide a site for a variety of chemical transformations, including selective oxidation and the formation of cyclic acetals and ketals for protection.

The vicinal diol moiety of butyl dihydroxyacetate can be selectively oxidized to form an α-keto ester, a valuable synthetic intermediate. beilstein-journals.org This transformation requires careful selection of oxidizing agents to avoid cleavage of the carbon-carbon bond between the hydroxyl groups.

One approach involves the use of o-iodoxybenzoic acid (IBX), which can selectively oxidize 1,2-diols to α-ketols without cleaving the C-C bond. google.com Another method utilizes manganese catalysts with hydrogen peroxide for the mono-oxidation of vicinal diols to α-hydroxy ketones. nih.gov

Modern synthetic methods often focus on catalytic and environmentally benign oxidation processes.

Metal-Free Catalytic Oxidation: Transition-metal-free oxidation of vicinal diols can be achieved using systems like NaOtBu-O₂. organic-chemistry.org This method is considered a green alternative to traditional metal-based oxidations. The mechanism is thought to involve the formation of radical intermediates. Another metal-free approach uses Oxone in combination with halides like KBr or NaCl as catalysts. bohrium.com The reaction mechanism is proposed to involve a double oxidation to a hydroxyketone and then a diketone, followed by a Baeyer-Villiger type oxidation and hydrolysis. bohrium.com

Electrooxidation: Electrochemical methods offer another green alternative for the oxidation of vicinal diols. These methods avoid the use of chemical oxidants by using an electric current to drive the reaction.

The following table provides examples of different catalytic systems used for the oxidation of vicinal diols.

| Catalyst/Reagent | Oxidant | Product |

| Manganese salt / Pyridine-2-carboxylic acid | H₂O₂ | α-Hydroxy ketone nih.gov |

| NaOtBu | O₂ | Carboxylic acids (via cleavage) organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | - | α-Ketol google.com |

| H₅PV₂Mo₁₀O₄₀ | - | C-C bond cleavage products acs.org |

| Ru(OH)ₓ / γ-Al₂O₃ | O₂ | C-C bond cleavage products researchgate.net |

The vicinal diol of butyl dihydroxyacetate can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, respectively. libretexts.orglibretexts.org These cyclic structures, typically 1,3-dioxolanes, are excellent protecting groups for the diol functionality. libretexts.org This protection is often necessary in multi-step syntheses to prevent unwanted reactions of the hydroxyl groups while other parts of the molecule are being modified. chemistrysteps.com

The mechanism of acetal (B89532)/ketal formation involves the following acid-catalyzed steps: libretexts.orgmasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic.

Nucleophilic attack by a hydroxyl group: One of the hydroxyl groups of the diol attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking hydroxyl group to the other oxygen of the original carbonyl group.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

Intramolecular nucleophilic attack: The second hydroxyl group of the diol attacks the oxonium ion in an intramolecular fashion, forming the five-membered ring.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the final proton to yield the neutral cyclic acetal or ketal.

The formation of acetals and ketals is a reversible process. libretexts.org The equilibrium can be shifted towards the product by removing the water that is formed, often using a Dean-Stark apparatus. libretexts.org The protecting group can be readily removed by hydrolysis with aqueous acid. chemistrysteps.com

Cross-Aldol Condensation Reactions with Dihydroxyacetone Derivatives as Analogs

The dihydroxyacetate portion of the molecule contains a reactive carbonyl group and adjacent hydroxyl groups, making it analogous to dihydroxyacetone (DHA) and its derivatives, which are known to participate in cross-aldol reactions. These reactions are fundamental in carbon-carbon bond formation.

The mechanism involves the deprotonation of an α-carbon to the carbonyl group to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone. In the context of butyl dihydroxyacetate, the α-carbon is part of the dihydroxyacetyl group. The reaction is typically catalyzed by a base or an acid. In biochemical pathways, aldolase (B8822740) enzymes catalyze these reactions with high stereocontrol. For instance, the enzyme fructose (B13574) 1,6-bisphosphate aldolase catalyzes the reaction between dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP).

The stereochemical outcome of such aldol (B89426) reactions can often be predicted using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The geometry of the enolate (E or Z) and the steric bulk of the substituents determine whether the syn or anti diastereomer is formed as the major product. For example, (Z)-enolates generally lead to syn-aldol products, while (E)-enolates favor anti-aldol products. The choice of metal counterion and ligands is crucial for controlling the enolate geometry and, consequently, the stereoselectivity of the reaction. Boron-based reagents are often used to create tighter transition states, enhancing stereocontrol.

Studies on dihydroxyacetone derivatives have shown that their stereoselectivity in aldol additions can be highly dependent on the reaction conditions and the structure of the reacting aldehyde.

Interactive Table: Factors Influencing Stereoselectivity in Aldol Reactions Below is an interactive table summarizing key factors that control the stereochemical outcome of aldol reactions, based on principles applicable to dihydroxyacetone analogs.

| Factor | Description | Effect on Stereoselectivity |

| Enolate Geometry | The cis (Z) or trans (E) configuration of the double bond in the enolate intermediate. | (Z)-enolates typically yield syn products; (E)-enolates yield anti products via a Zimmerman-Traxler transition state. |

| Metal Counterion | The cation (e.g., Li+, B3+, Ti4+) associated with the enolate oxygen. | Shorter metal-oxygen bonds (e.g., Boron) lead to a more rigid, "tighter" transition state, increasing diastereoselectivity. |

| Steric Hindrance | The size of substituents on the enolate and the reacting aldehyde. | Large groups will preferentially occupy equatorial positions in the chair-like transition state to minimize 1,3-diaxial interactions, influencing the facial selectivity of the attack. |

| Chiral Auxiliaries | A chiral group temporarily incorporated into the reactant to direct the stereochemical course of the reaction. | Auxiliaries like Evans' oxazolidinones can provide high levels of asymmetric induction, leading to a single enantiomer. |

Derivatization Studies for Enhanced Stability or Reactivity

Derivatization involves chemically modifying a compound to alter its properties, such as stability, volatility, or reactivity. For butyl dihydroxyacetate, the two hydroxyl groups and the ester functional group are primary sites for such modifications. Derivatization can protect the hydroxyl groups during other reactions or enhance the molecule's stability.

Common derivatization strategies for the diol moiety include:

Acetal/Ketal Formation: Reaction with an aldehyde or ketone (e.g., acetone) in the presence of an acid catalyst would form a cyclic acetal (an acetonide). This protects both hydroxyl groups simultaneously, increasing thermal stability and reducing polarity.

Silylation: Treatment with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) converts the hydroxyl groups into silyl (B83357) ethers. This is a common technique in gas chromatography to increase volatility.

Acylation: Esterification of the hydroxyl groups with acyl chlorides or anhydrides (e.g., acetyl chloride) would form ester linkages, which can serve as protecting groups that can be removed later by hydrolysis.

The butyl ester group itself can be modified, primarily through transesterification, where reaction with a different alcohol under acidic or basic catalysis would replace the butyl group with a different alkyl group.

Reactivity of the Butyl Moiety and Associated Mechanisms

The butyl chain of the ester is a saturated alkyl group, which is generally considered unreactive. However, under specific conditions, it can undergo substitution or rearrangement reactions.

Alkylation and Substitution Reactions on the Butyl Chain

Directly substituting or alkylating the unactivated sp³ C-H bonds of the butyl chain is challenging due to their high bond dissociation energy and low reactivity. However, two main strategies can be considered: free-radical substitution and modern catalytic C-H functionalization.

Free-Radical Halogenation: This is a classic, albeit often unselective, method for functionalizing alkanes. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: A halogen molecule (e.g., Br₂ or Cl₂) is homolytically cleaved by heat or UV light to generate two halogen radicals (X•).

Propagation: The halogen radical abstracts a hydrogen atom from the butyl chain to form H-X and an alkyl radical. This butyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: Two radicals combine to end the chain. The selectivity of this reaction is low, and a mixture of products halogenated at different positions on the butyl chain would be expected.

Catalytic C-H Functionalization: Recent advances in organometallic chemistry have enabled the selective functionalization of unactivated C(sp³)–H bonds. These methods offer much greater control than free-radical processes. Strategies include:

Auxiliary-Directed Reactions: A directing group on the molecule coordinates to a metal catalyst (e.g., Palladium, Rhodium), bringing the catalyst into proximity with a specific C-H bond, which is then cleaved and functionalized. While butyl dihydroxyacetate lacks a conventional directing group for the butyl chain, the carbonyl or hydroxyl groups could potentially exert some long-range electronic or weak coordinating effects.

Photo-induced Alkylation: Combining photoredox, nickel, and hydrogen-atom transfer (HAT) catalysis allows for the cross-coupling of alkyl halides with C(sp³)–H bonds. This "polarity-match" approach can selectively abstract a hydridic C-H bond for subsequent alkylation.

Rearrangement Reactions (e.g., Barton reaction if applicable to alkyl nitrites, or general rearrangements)

If one of the hydroxyl groups of butyl dihydroxyacetate were converted into a nitrite (B80452) ester, the molecule would become a substrate for the Barton reaction. This photochemical reaction is a powerful method for functionalizing an otherwise inert C-H bond at the δ-position relative to the oxygen atom.

The mechanism of the Barton reaction proceeds as follows:

Homolytic Cleavage: Photolysis with UV light induces homolytic cleavage of the weak O–NO bond of the alkyl nitrite, generating an alkoxy radical and a nitric oxide radical (•NO).

1,5-Hydrogen Abstraction: The highly reactive alkoxy radical intramolecularly abstracts a hydrogen atom from the δ-carbon through a sterically favored six-membered cyclic transition state. This creates a new carbon-centered radical on the butyl chain.

Radical Recombination: The carbon radical then combines with the nitric oxide radical to form a δ-nitroso alcohol.

Tautomerization: The resulting nitroso compound typically tautomerizes to the more stable oxime.

For a nitrite ester derived from the β-hydroxyl group of butyl dihydroxyacetate, the δ-carbon would be the third carbon (C-3) of the n-butyl chain. The Barton reaction would thus enable the selective introduction of a functional group at this position, a transformation that is difficult to achieve by other means.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry provides invaluable insights into the reaction mechanisms, transition state structures, and potential energy surfaces of chemical reactions. For a molecule like butyl dihydroxyacetate, theoretical studies can be employed to predict reactivity and rationalize experimental observations.

Modeling Reaction Mechanisms: Quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to model reaction pathways. For instance, the mechanism of ester hydrolysis under acidic conditions has been investigated theoretically, confirming the roles of water molecules in stabilizing the tetrahedral intermediate. Similar methods could be applied to model the aldol additions of butyl dihydroxyacetate, calculating the activation energies for different pathways and predicting the most likely products.

Analyzing Transition States: The Zimmerman-Traxler model for aldol stereoselectivity is a conceptual model based on the geometry of the transition state. Theoretical calculations can explicitly determine the structures and energies of these transition states, providing a quantitative basis for the model's predictions. By calculating the energies of the competing syn and anti transition states, the diastereomeric ratio of the products can be predicted with high accuracy.

Understanding Catalyst-Substrate Interactions: In catalyzed reactions, such as the C-H functionalization of the butyl chain, theoretical studies can elucidate the interactions between the catalyst, the directing group (if any), and the substrate. These calculations can reveal how a catalyst achieves its selectivity and can guide the design of new, more efficient catalysts.

Advanced Synthetic Applications of Butyl Dihydroxyacetate As a Building Block

Asymmetric Synthesis and Chiral Pool Utilization

The inherent chirality of butyl dihydroxyacetate, derived from dihydroxyacetic acid (a close analogue of tartaric acid), positions it as a useful starting material in the chiral pool approach to asymmetric synthesis. This strategy leverages the existing stereocenters of a readily available chiral molecule to introduce new stereocenters in a controlled manner.

The ester group in butyl dihydroxyacetate can be transformed into various derivatives to facilitate enantioselective reactions. For instance, conversion to thioesters or other activated esters can enhance the acidity of the α-proton, enabling its participation in stereoselective aldol-type reactions. The use of chiral auxiliaries attached to the ester moiety can effectively control the facial selectivity of enolate attack on electrophiles, leading to high diastereoselectivity.

Recent studies on analogous glycolate aldol (B89426) reactions have demonstrated the feasibility of achieving high enantioselectivity in carbon-carbon bond formation. These reactions often employ chiral ligands or catalysts to control the stereochemical outcome. While specific research on butyl dihydroxyacetate is limited, the principles established for other α-hydroxy esters are applicable. The diol functionality can also be protected with chiral acetals, which can direct the stereochemical course of reactions at other positions in the molecule.

Table 1: Examples of Enantioselective Transformations Analogous to Those Possible with Butyl Dihydroxyacetate Derivatives

| Reaction Type | Substrate Analogue | Chiral Control Element | Product Stereochemistry |

| Aldol Reaction | Ethyl Glyoxylate (B1226380) | Chiral Lewis Acid | High Diastereoselectivity |

| Aldol Reaction | Benzyloxy-functionalized malonic acid half thioester | Ti(IV)-salen catalyst | Highly Enantioenriched |

| Diels-Alder Reaction | Tartrate-derived dienophiles | Chiral auxiliary on diol | Complementary diastereoselectivity |

This table presents analogous reactions to illustrate the potential of butyl dihydroxyacetate in enantioselective synthesis, as direct data for this specific compound is not extensively available.

The stereocenters in butyl dihydroxyacetate can exert significant influence on the stereochemical outcome of carbon-carbon bond-forming reactions. The hydroxyl groups can act as directing groups in substrate-controlled reactions, where the existing chirality of the molecule dictates the stereochemistry of the newly formed stereocenters. For example, in reactions such as aldol additions, the hydroxyl groups can chelate to a metal center, creating a rigid transition state that favors the formation of one diastereomer over another.

The principles of stereochemical control observed with tartaric acid derivatives, which are structurally similar to dihydroxyacetic acid, provide a strong basis for predicting the behavior of butyl dihydroxyacetate. Radical decarboxylative additions to activated alkenes using derivatives of tartaric acid have been shown to proceed with a high degree of stereocontrol, suggesting that similar transformations with butyl dihydroxyacetate could also yield products with high stereochemical purity rsc.org. The formation of several carbon-carbon bonds in acyclic systems with high stereocontrol is a key challenge in organic synthesis, and chiral building blocks like butyl dihydroxyacetate are valuable tools in addressing this challenge.

Precursor for Advanced Polymer Architectures

The bifunctional nature of butyl dihydroxyacetate, possessing both hydroxyl and carboxyl (as an ester) functionalities, makes it a suitable monomer for the synthesis of polyesters and other polymers. Its potential to be derived from renewable resources adds to its appeal in the development of sustainable materials.

Butyl dihydroxyacetate can undergo polycondensation reactions to form polyesters. As a hydroxy acid, it can self-condense, or it can be co-polymerized with other diols or dicarboxylic acids to create a variety of polyester structures. The reaction typically proceeds via the esterification of the hydroxyl groups with the carboxyl group (or its activated derivative) of another monomer unit. The butyl ester group can be hydrolyzed prior to or during the polymerization to provide the necessary carboxylic acid functionality.

The synthesis of polyesters from diols and dicarboxylic acids is a well-established industrial process, and the incorporation of monomers with additional functionality, such as the hydroxyl groups in butyl dihydroxyacetate, can lead to polymers with tailored properties. For instance, the pendant hydroxyl groups in the resulting polyester can serve as sites for further modification, such as cross-linking or grafting of other polymer chains. While specific examples of polyesters derived solely from butyl dihydroxyacetate are not widely reported, the principles of polyester chemistry suggest its viability as a monomer. Patents have described the synthesis of polymers from the related dihydroxyacetone, indicating the potential for similar C3 and C4 dihydroxycarbonyl compounds in polymer synthesis google.com.

The presence of ester linkages in polyesters derived from butyl dihydroxyacetate makes them susceptible to hydrolysis, a key requirement for biodegradability. Aliphatic polyesters are known for their biodegradability and are of great interest for applications in packaging, agriculture, and medicine. The incorporation of butyl dihydroxyacetate into polymer chains can enhance their hydrophilicity due to the presence of hydroxyl groups, which can in turn increase the rate of hydrolytic degradation.

Polymers derived from α-hydroxy acids, such as polylactic acid (PLA) and polyglycolic acid (PGA), are well-known biodegradable materials. Butyl dihydroxyacetate, as a dihydroxy-α-hydroxy acid derivative, is expected to form polyesters with similar biodegradable properties. The degradation products, including dihydroxyacetic acid, are anticipated to be biocompatible and readily metabolized. The development of biodegradable polymers from renewable resources is a critical area of research, and monomers like butyl dihydroxyacetate fit well within this paradigm nih.gov.

Synthesis of Novel Heterocyclic Compounds

The functional groups of butyl dihydroxyacetate provide a versatile platform for the synthesis of various heterocyclic compounds. The vicinal diols and the ester group can be manipulated to form rings containing oxygen, nitrogen, or sulfur.

The diol functionality can be converted into an epoxide, which can then undergo ring-opening reactions with various nucleophiles to form heterocyclic structures. Alternatively, the diol can be reacted with aldehydes or ketones to form cyclic acetals, which are themselves heterocyclic rings and can also serve as protecting groups during further synthetic transformations.

By analogy to tartaric acid, which has been extensively used in the synthesis of a wide array of bioactive molecules and heterocycles, butyl dihydroxyacetate can be envisioned as a precursor to various heterocyclic systems. For example, the synthesis of nitrogen-containing heterocycles can be achieved by converting the hydroxyl groups into good leaving groups and reacting them with difunctional nitrogen nucleophiles. Similarly, sulfur-containing heterocycles can be prepared through reactions with sulfur-based reagents. While direct literature on the synthesis of heterocycles from butyl dihydroxyacetate is limited, the rich chemistry of related polyhydroxylated building blocks suggests a wide range of possibilities. General methods for the synthesis of oxygen-, nitrogen-, and sulfur-containing heterocycles are well-established and could be applied to derivatives of butyl dihydroxyacetate pku.edu.cnnih.govnih.govuow.edu.au.

Table 2: Potential Heterocyclic Scaffolds from Butyl Dihydroxyacetate

| Heterocycle Class | Potential Synthetic Intermediate from Butyl Dihydroxyacetate |

| Oxygen-containing | Epoxides, Dioxolanes |

| Nitrogen-containing | Pyrrolidines, Piperazines |

| Sulfur-containing | Thiolanes, Thianes |

This table outlines potential applications based on the functional groups of butyl dihydroxyacetate and established synthetic methodologies for heterocycle formation.

Sophisticated Analytical Methodologies for Characterization and Quantification of Butyl Dihydroxyacetate

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Butyl dihydroxyacetate. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like Butyl dihydroxyacetate. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Butyl dihydroxyacetate is predicted to exhibit distinct signals corresponding to the protons of the butyl group and the dihydroxyacetyl moiety. The protons of the butyl chain would appear as a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around 1.4 ppm, a quintet for the next methylene group (-CH₂-) around 1.6 ppm, and a triplet for the methylene group attached to the ester oxygen (-O-CH₂-) around 4.2 ppm. The methine proton of the dihydroxyacetate group is expected to appear as a singlet further downfield, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent carbonyl and hydroxyl groups. The protons of the two hydroxyl groups would appear as broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The butyl group would display four distinct signals: the terminal methyl carbon around 13 ppm, the two internal methylene carbons between 19 and 30 ppm, and the methylene carbon bonded to the ester oxygen around 65 ppm. The carbonyl carbon of the ester group is expected to resonate in the range of 170-175 ppm. The carbon atom of the dihydroxyacetate moiety bearing the two hydroxyl groups would be significantly deshielded, appearing in the region of 90-100 ppm.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. youtube.comsdsu.edulibretexts.orgscience.govnih.gov

COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons in the butyl chain, confirming their sequence. For instance, the methyl protons at ~0.9 ppm would show a cross-peak with the methylene protons at ~1.4 ppm, which in turn would show a correlation to the methylene protons at ~1.6 ppm, and so on.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the butyl chain and the dihydroxyacetate core.

Predicted NMR Data for Butyl Dihydroxyacetate

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | ¹H Multiplicity |

|---|---|---|---|

| Butyl-CH₃ | ~0.9 | ~13 | Triplet |

| Butyl-CH₂ | ~1.4 | ~19 | Sextet |

| Butyl-CH₂ | ~1.6 | ~30 | Quintet |

| Butyl-O-CH₂ | ~4.2 | ~65 | Triplet |

| Dihydroxyacetyl-CH(OH)₂ | ~4.8 | ~95 | Singlet |

| Dihydroxyacetyl-C=O | - | ~172 | - |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of Butyl dihydroxyacetate with high confidence. escholarship.org Tandem Mass Spectrometry (MS/MS) is then employed to fragment the parent ion and analyze the resulting fragment ions, providing valuable structural information. escholarship.org

The fragmentation of Butyl dihydroxyacetate in a mass spectrometer is expected to follow predictable pathways for esters. Upon ionization, the molecular ion [M]⁺˙ would be formed. Key fragmentation processes would include:

α-Cleavage: Cleavage of the bond alpha to the carbonyl group, leading to the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) to form an acylium ion.

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of butene and the formation of a radical cation of dihydroxyacetic acid.

Loss of Neutral Molecules: The parent ion or fragment ions may also undergo the loss of small neutral molecules such as water (H₂O) from the hydroxyl groups or formaldehyde (B43269) (CH₂O) from the dihydroxyacetyl moiety.

Predicted Key Fragments in the Mass Spectrum of Butyl Dihydroxyacetate

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M-C₄H₉O]⁺ | [C₂H₃O₃]⁺ | α-Cleavage |

| [M-C₄H₈]⁺˙ | [C₂H₄O₃]⁺˙ | McLafferty Rearrangement |

| [M-H₂O]⁺˙ | [C₆H₁₀O₃]⁺˙ | Loss of water |

A close analog, butyl glycolate, shows a mass spectrum with characteristic fragments resulting from similar pathways, supporting these predictions. nist.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of Butyl dihydroxyacetate is expected to show the following key absorption bands:

O-H Stretching: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C-H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the butyl group.

C=O Stretching: A strong, sharp absorption band around 1740-1720 cm⁻¹, which is characteristic of the carbonyl group (C=O) in an ester.

C-O Stretching: Absorption bands in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the stretching vibrations of the C-O single bonds of the ester and the alcohol functionalities.

Advanced Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation of Butyl dihydroxyacetate from complex mixtures and for its quantification. Given the polar nature of the molecule due to its two hydroxyl groups, specialized chromatographic methods are required.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, Q-TOF LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of LC with the sensitive and selective detection of MS. rsc.orgresearchgate.netresearchgate.net

For the analysis of a polar compound like Butyl dihydroxyacetate, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable separation mode. nih.govrsc.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention and separation of polar analytes. Alternatively, reversed-phase LC using a column with a polar-embedded or polar-endcapped stationary phase could also be employed.

LC-MS/MS: This technique, often using a triple quadrupole mass spectrometer, is the gold standard for quantification. waters.com By operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for Butyl dihydroxyacetate can be monitored, providing excellent selectivity and sensitivity for its detection and quantification in complex matrices.

Q-TOF LC-MS: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with LC provides high-resolution and accurate mass data for both the precursor and fragment ions. waters.comnih.govresearchgate.net This is particularly useful for the identification and confirmation of Butyl dihydroxyacetate in a sample, as the accurate mass data allows for the determination of its elemental composition.

The choice of ionization source is also critical. Electrospray ionization (ESI) in positive ion mode would likely be the most effective method for ionizing Butyl dihydroxyacetate, forming protonated molecules [M+H]⁺ or adducts with solvent ions.

Table of Mentioned Compounds

| Compound Name |

|---|

| Butyl dihydroxyacetate |

| Butyric acid |

| Dihydroxyacetic acid |

| Butyl glycolate |

| Water |

| Formaldehyde |

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. thermofisher.com The methodology combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. youtube.com

In the context of Butyl dihydroxyacetate analysis, GC-MS serves as a primary tool for its characterization and quantification. The process begins with the introduction of the sample into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. thermofisher.com The separation of Butyl dihydroxyacetate from other components in the sample matrix is achieved based on its boiling point and affinity for the column's stationary phase. Compounds elute from the column at characteristic retention times. thermofisher.com

Upon exiting the GC column, the separated molecules enter the mass spectrometer's ion source. Typically, Electron Ionization (EI) is employed, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. These resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. thermofisher.comyoutube.com The unique fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," allowing for the unambiguous identification of Butyl dihydroxyacetate by comparing it to spectral libraries.

For quantification, the instrument can be operated in two primary modes: full scan, which captures a wide range of m/z ratios, or selected ion monitoring (SIM), which focuses on specific characteristic ions of Butyl dihydroxyacetate. thermofisher.com SIM mode offers significantly enhanced sensitivity, making it ideal for trace-level analysis.

Table 1: Illustrative GC-MS Operating Parameters for Butyl Dihydroxyacetate Analysis

The following table outlines typical parameters that could be employed for the analysis of a compound like Butyl dihydroxyacetate.

| Parameter | Value | Purpose |

| GC System | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides separation of analytes based on polarity and boiling point. |

| Carrier Gas | Helium, constant flow 1.0 mL/min | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 80°C (1 min), ramp to 280°C at 15°C/min | Creates a temperature gradient to elute compounds with different boiling points over time. |

| MS System | ||

| Ion Source | Electron Ionization (EI) at 70 eV | Ionizes and fragments the analyte molecules. |

| Ion Source Temp. | 230 °C | Maintains the ion source at a stable operating temperature. |

| Mass Range (Scan) | m/z 40-500 | Detects a broad range of fragment ions for identification. |

| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the detector. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques refer to the powerful combination of two or more analytical methods to solve complex analytical problems that are intractable by individual techniques. ijarnd.comhumanjournals.com This approach typically involves coupling a separation technique with a spectroscopic detection method, providing multi-dimensional data that enhances specificity and sensitivity. researchgate.net The combination of chromatographic separation with mass spectrometric detection, as seen in GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), is a cornerstone of modern analytical chemistry. asdlib.orgnih.gov

The primary advantage of hyphenation is its ability to analyze complex mixtures. asdlib.org While a chromatographic technique can separate individual components based on physical properties like retention time, it may not be sufficient for positive identification, especially when unknown compounds or co-eluting species are present. asdlib.org By feeding the eluent from the chromatograph directly into a spectrometer, a spectrum is obtained for each separated peak, providing detailed structural information. researchgate.net

For the analysis of Butyl dihydroxyacetate within a complex matrix—such as a raw reaction output, a formulated product, or an environmental sample—hyphenated techniques are indispensable.

GC-MS: As detailed previously, this is the premier technique for volatile compounds like Butyl dihydroxyacetate.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is a powerful alternative, particularly if Butyl dihydroxyacetate is part of a mixture containing non-volatile or thermally labile compounds. LC separates components in the liquid phase, which are then ionized (e.g., via Electrospray Ionization, ESI) and analyzed by the mass spectrometer. asdlib.org

LC-NMR: The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the definitive structural elucidation of unknown impurities or related substances separated from the main Butyl dihydroxyacetate peak without the need for prior isolation. nih.gov

These techniques provide a comprehensive profile of a sample, enabling not just the quantification of the target analyte but also the identification of by-products, contaminants, or degradation products. humanjournals.com

Chemometric Approaches for Data Interpretation

Chemometrics involves the application of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.orgnih.gov Spectroscopic and chromatographic techniques, especially when hyphenated, generate vast and complex datasets. Interpreting this data manually can be challenging and time-consuming. Chemometrics provides the tools to uncover patterns, build predictive models, and gain deeper insights from this analytical data. frontiersin.org

Multivariate Statistical Analysis of Spectroscopic Data

Multivariate analysis refers to statistical methods that simultaneously analyze multiple variables measured on each sample. nih.gov In the context of spectroscopic data from the analysis of Butyl dihydroxyacetate, this could involve hundreds of data points per sample, such as the intensities of all mass fragments across an entire chromatogram. nih.gov

Principal Component Analysis (PCA) is a widely used unsupervised multivariate technique for data exploration. mdpi.com PCA reduces the dimensionality of a large dataset by transforming the original, correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs). mdpi.com The first PC accounts for the largest possible variance in the data, with each succeeding component accounting for progressively less. mdpi.com

By plotting the scores of the first few PCs, it is possible to visualize the relationships between samples. For instance, if multiple batches of a product containing Butyl dihydroxyacetate are analyzed by GC-MS, a PCA scores plot could reveal:

Clustering of batches with similar chemical profiles.

Identification of outlier batches that deviate from the norm.

Trends related to process changes or raw material variability.

The corresponding "loadings" plot indicates which original variables (e.g., specific m/z values) are responsible for the separation seen in the scores plot, thereby helping to identify the chemical species causing the observed variation. frontiersin.org

Table 2: Example Data Structure for Multivariate Analysis

This table illustrates how data from multiple GC-MS runs could be structured for input into a PCA model. Each row represents a sample (e.g., a production batch), and each column represents a variable (e.g., the integrated peak area of a specific mass fragment).

| Sample ID | Variable 1 (Area at m/z 73) | Variable 2 (Area at m/z 87) | Variable 3 (Area at m/z 117) | ... | Variable N (Area at m/z 145) |

| Batch_001 | 154,321 | 98,765 | 201,456 | ... | 78,912 |

| Batch_002 | 155,100 | 99,123 | 202,333 | ... | 79,050 |

| Batch_003 | 149,876 | 95,432 | 198,765 | ... | 76,543 |

| Batch_004 | 162,345 | 105,678 | 210,987 | ... | 82,110 |

Machine Learning for Analytical Method Development

The development of robust and efficient analytical methods is often a resource-intensive process, requiring significant expert knowledge and time to optimize numerous experimental parameters. chromatographyonline.com Machine learning (ML), a subset of artificial intelligence, is increasingly being applied to automate and accelerate this process. chromatographyonline.com

ML algorithms can be used to build predictive models from experimental data, enabling a more intelligent and efficient exploration of the parameter space for method development. chromatographyonline.com For creating a sophisticated analytical method for Butyl dihydroxyacetate, an ML-driven workflow could be implemented.

For example, in developing an LC method, an algorithm like a Bayesian Optimization or a Reinforcement Learning agent can be tasked with finding the optimal separation conditions. chromatographyonline.comchemrxiv.org The process would work in a closed loop:

The ML algorithm suggests an initial set of experimental conditions (e.g., gradient profile, flow rate, column temperature).

The LC system automatically performs the experiment.

The resulting chromatogram is evaluated by a predefined objective function, which might score the separation based on resolution and analysis time.

The algorithm uses the result to update its internal model and suggests the next set of conditions to try.

This iterative process allows the system to rapidly converge on an optimal method, often in far fewer experiments than a traditional one-factor-at-a-time or Design of Experiments (DoE) approach. chemrxiv.org This strategy minimizes manual input and can uncover optimal conditions that may not be intuitive to a human expert, leading to the development of highly robust and efficient analytical methods for the characterization and quantification of Butyl dihydroxyacetate. chromatographyonline.com

Computational Chemistry and in Silico Studies of Butyl Dihydroxyacetate

Molecular Dynamics Simulations

Intermolecular Interactions and Self-Assembly

The presence of hydroxyl groups indicates that hydrogen bonding would be a dominant intermolecular force. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to determine the strength and geometry of these hydrogen bonds. It is plausible that butyl dihydroxyacetate molecules could form dimers or larger oligomers through hydrogen bonding networks. These interactions would significantly influence the compound's physical properties, such as its boiling point and solubility.

Van der Waals forces, including London dispersion forces and dipole-dipole interactions, would also play a significant role, particularly due to the flexible butyl chain. Molecular dynamics (MD) simulations could model the collective behavior of butyl dihydroxyacetate molecules, providing insights into their spatial organization and the dynamics of their interactions.

The interplay of these forces could lead to self-assembly into organized nanostructures. The self-assembly of molecules is often driven by a combination of directional interactions like hydrogen bonding and non-directional forces like van der Waals interactions. mdpi.com For instance, analogous systems of functionalized organic molecules have been shown to self-assemble into well-ordered structures. mdpi.com In the case of butyl dihydroxyacetate, a likely scenario would involve the formation of a core of hydrogen-bonded hydroxyl groups, with the butyl chains extending outwards. The hydrophobic interactions between the butyl chains could then drive the formation of larger aggregates, such as micelles or bilayers, in aqueous environments.

Computational studies on similar ester-functionalized molecules have demonstrated the ability of these compounds to form organized structures through π-π stacking and other non-covalent interactions. researchgate.net While butyl dihydroxyacetate lacks aromatic rings for π-π stacking, the principles of self-organization driven by multiple weak interactions are transferable.

Below is a hypothetical data table illustrating the types of intermolecular interactions that could be studied for butyl dihydroxyacetate and the computational methods that could be applied.

| Interaction Type | Key Functional Groups Involved | Potential Computational Method | Predicted Relative Strength |

| Hydrogen Bonding | Hydroxyl (-OH) groups | Density Functional Theory (DFT) | Strong |

| Dipole-Dipole | Ester (C=O), Hydroxyl (-OH) | Molecular Dynamics (MD) | Moderate |

| London Dispersion | Butyl chain | Molecular Dynamics (MD) | Weak to Moderate |

Machine Learning and Chemo-informatics for Predictive Chemistry

Predictive Modeling of Chemical Reactivity and Stability

In the absence of experimental data for butyl dihydroxyacetate, machine learning and chemo-informatics offer powerful in silico approaches to predict its chemical reactivity and stability. researchgate.netrsc.org These predictive models are built by training algorithms on large datasets of known chemical reactions and compound properties. acs.org

Predictive Modeling of Chemical Reactivity:

The reactivity of butyl dihydroxyacetate would be largely determined by the ester and hydroxyl functional groups. For instance, the ester group is susceptible to hydrolysis, and the hydroxyl groups can undergo oxidation or esterification. Machine learning models can be trained to predict the outcomes of such reactions under various conditions. acs.org These models typically use molecular descriptors as input, which are numerical representations of a molecule's structure and properties. For butyl dihydroxyacetate, these descriptors could include quantum chemical parameters, such as the partial charges on atoms and the energies of frontier molecular orbitals, as well as topological and constitutional descriptors.

A hypothetical workflow for predicting the reactivity of butyl dihydroxyacetate could involve:

Descriptor Calculation: Generating a comprehensive set of molecular descriptors for butyl dihydroxyacetate.

Model Selection: Choosing an appropriate machine learning algorithm, such as a random forest or a neural network, that has been trained on a database of reactions involving esters and alcohols. ijcce.ac.ir

Prediction: Using the trained model to predict the likelihood of different reactions and the potential products.

Predictive Modeling of Chemical Stability:

The stability of a chemical compound is a critical parameter, and machine learning models can be developed to predict it under various conditions. nih.govnih.gov For butyl dihydroxyacetate, potential degradation pathways could include hydrolysis of the ester linkage or oxidation of the hydroxyl groups. A predictive model for stability would be trained on a dataset of compounds with known stability data, such as their shelf-life or decomposition temperatures. mdpi.com

The following table presents a hypothetical comparison of predicted stability for butyl dihydroxyacetate under different conditions, which could be the output of a machine learning model.

| Condition | Predicted Stability | Potential Degradation Pathway |

| Neutral pH, Room Temperature | High | Slow hydrolysis |

| Acidic pH, Elevated Temperature | Low | Accelerated hydrolysis |

| Presence of Oxidizing Agents | Moderate | Oxidation of hydroxyl groups |

These predictive models, once validated, can significantly accelerate the development and formulation of new chemical products by identifying potential reactivity and stability issues early on. rsc.org

Rational Design of Derivatives with Targeted Properties

The principles of rational design, guided by computational chemistry and chemo-informatics, can be applied to create derivatives of butyl dihydroxyacetate with specific, targeted properties. nih.govresearchgate.net This approach involves making targeted modifications to the molecular structure to enhance desired characteristics while minimizing undesirable ones. mdpi.com

For butyl dihydroxyacetate, the ester and hydroxyl groups are prime candidates for modification. For example, to improve hydrolytic stability, the butyl group could be replaced with a more sterically hindered alkyl group, which would shield the ester linkage from nucleophilic attack. Alternatively, to enhance its ability to act as a plasticizer, the length of the alkyl chain could be varied.

The process of rational design for butyl dihydroxyacetate derivatives would typically follow these steps:

Define Target Properties: Identify the desired properties for the new derivative, such as increased thermal stability, altered solubility, or enhanced reactivity for a specific application.

Propose Modifications: Based on chemical principles, propose a series of structural modifications to the butyl dihydroxyacetate molecule. This could involve changing the alkyl chain of the ester, or converting the hydroxyl groups into other functional groups. nih.gov